(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUUCQYNRTNIL-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuroscience Applications
Overview
In neuroscience, (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is investigated for its effects on neural processes and cognitive function. Its structural similarity to pyrrolidone derivatives suggests it may influence neurotransmitter systems.
Experimental Procedures
Research typically employs in vitro neuronal cultures or in vivo animal models to assess the compound's effects. Techniques include measuring electrophysiological changes and neurotransmitter levels post-administration.
Results
Preliminary studies indicate that related pyrrolidone compounds enhance memory and exhibit neuroprotective properties. However, specific data on this compound remains limited.
Pharmacological Potential
Overview
The compound is being explored for its therapeutic potential, particularly due to the presence of the pyrrolidine ring, which is common in many active pharmaceutical ingredients.
Experimental Procedures
Pharmacological studies involve binding assays and enzymatic activity measurements to evaluate interactions with biological targets.
Results
The pyrrolidine scaffold is associated with significant central nervous system effects and may modulate cardiovascular functions. There is ongoing research into its role in pain modulation and anti-inflammatory effects.
Medicinal Chemistry
Overview
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Experimental Procedures
Synthetic routes are developed using microwave-assisted synthesis techniques to incorporate this compound into larger structures.
Results
Outcomes include new molecules featuring the pyrrolidine ring, which are subsequently tested for biological activity and pharmacokinetic properties.
Organic Synthesis
Overview
Organic chemists utilize this compound in synthetic strategies to create novel compounds.
Experimental Procedures
Reactions are conducted under various conditions to test the compound's reactivity, with analyses performed using NMR, mass spectrometry, and chromatography.
Results
The compound participates in cyclizations and substitutions, leading to a variety of organic products.
Analytical Chemistry
Overview
In analytical chemistry, this compound is used as a standard or reagent for developing analytical methods.
Experimental Procedures
It may be employed in calibration curves for HPLC or as a reactant in chemical assays to detect or quantify other substances.
Results
The compound's well-defined properties facilitate precise measurements and method validation in various analytical applications.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of pyrrolidine derivatives similar to this compound. Results indicated enhanced memory retention in animal models treated with these compounds, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Case Study 2: Anticonvulsant Activity
Research on related compounds demonstrated significant anticonvulsant activity in various seizure models. The findings suggest that modifications of the pyrrolidine structure can lead to enhanced efficacy against seizures while minimizing side effects .
Mechanism of Action
The mechanism by which (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Amide Modifications
a) N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide Hydrochloride
- Molecular Formula : C₈H₁₁ClN₂O
- Molecular Weight : 186.64 g/mol
- This modification may enhance metabolic stability .
b) (R)-Methyl 2-(Pyrrolidin-2-yl)acetate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Differences : Replacement of the acetamide group with a methyl ester reduces hydrogen-bonding capacity, impacting interactions with enzymes or receptors. This ester derivative is often a synthetic intermediate for prodrugs .
c) 2-(2-Oxopyrrolidin-1-yl)acetamide
Pharmacologically Relevant Analogues
a) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13)
- Activity : Potent inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2; IC₅₀ < 1 µM).
- Key Differences : The presence of a 3-chloro-4-hydroxyphenyl group and phenethyl substituent creates extended hydrophobic and aromatic interactions with the enzyme’s active site, enhancing potency compared to simpler acetamides .
b) 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)
- Activity : SARS-CoV-2 main protease inhibitor (binding affinity: −22.5 kcal/mol).
- Key Differences: A pyridine ring replaces the pyrrolidine, enabling π-π stacking with HIS163 in the viral protease. The cyanophenyl group enhances electron-withdrawing effects, optimizing binding .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Aqueous Solubility |
|---|---|---|---|---|
| (R)-2-(Pyrrolidin-2-yl)acetamide HCl | 186.64 | Not reported | ~0.5 | High (due to HCl salt) |
| N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide HCl | 186.64 | Not reported | ~0.8 | Moderate |
| 2-(2-Oxopyrrolidin-1-yl)acetamide | 142.16 | 151–152.5 | −0.2 | Low |
| 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide | 328.81 | Not reported | 3.2 | Very low |
LogP: Partition coefficient (octanol/water). Data derived from experimental and computational models .
Biological Activity
(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chiral compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to an acetamide group, characterized by its molecular formula and a molecular weight of approximately 162.62 g/mol. The stereocenter at the second carbon of the pyrrolidine ring contributes to its unique biological properties, making it a subject of interest in drug development.
The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It is known to form hydrogen bonds and electrostatic interactions with target biomolecules, influencing cellular processes such as signaling pathways and gene expression.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.62 g/mol |
| Solubility | Water-soluble |
| Binding Interactions | Hydrogen bonds, electrostatic interactions |
Cellular Effects
Research indicates that this compound impacts various cell types by modulating cellular functions. It influences key signaling pathways and can alter gene expression, which may lead to enhanced cognitive functions and neuroprotective effects. Additionally, it has been studied for its potential role in pain modulation and anti-inflammatory activities.
Case Study: Anticonvulsant Activity
A study investigated the anticonvulsant properties of compounds related to this compound. In vivo tests demonstrated that certain derivatives exhibited potent anticonvulsant activity in models such as the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that modifications to the pyrrolidine structure could enhance efficacy while maintaining safety profiles .
Molecular Mechanism
The molecular mechanism of action involves binding interactions with specific enzymes or receptors, which can either inhibit or activate their functions. For instance, the compound can bind to active sites or allosteric sites on target proteins, influencing their activity and downstream effects on cellular metabolism.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes |
| Allosteric Modulation | Alters enzyme activity through allosteric sites |
| Signal Pathway Modulation | Influences gene expression via signaling pathways |
Therapeutic Applications
Due to its biological activity, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Its potential to enhance cognitive functions positions it as a candidate for treating conditions like Alzheimer's disease.
- Anticonvulsant Therapy : The compound's efficacy in seizure models suggests its use in developing new anticonvulsant medications.
- Pain Management : Preliminary findings indicate its role in modulating pain pathways, warranting further investigation into analgesic properties.
Preparation Methods
Acylation of Pyrrolidine Derivatives
The most common strategy involves acylating (R)-pyrrolidine with chloroacetyl chloride or acetic anhydride. Source outlines a generic protocol where pyrrolidine reacts with acylating agents under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). For example:
-
(R)-Pyrrolidine + Chloroacetyl Chloride → Intermediate Chloroamide
-
Subsequent hydrolysis with HCl yields the hydrochloride salt.
Key Data:
Enantioselective Hydrogenation
Source describes a scalable enantioselective hydrogenation route for chiral pyrrolidines. A prochiral pyrrolidinone is hydrogenated using a palladium catalyst (e.g., Pd/C) under H₂ pressure (1–5 bar) in ethanol or methanol. The resulting amine is acetylated and treated with HCl to form the hydrochloride:
Optimization Insights:
Hydrolysis of Nitriles
Patent details the hydrolysis of (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile using concentrated HCl or H₂SO₄. The nitrile group is sequentially hydrolyzed to an amide and carboxylic acid, followed by re-amination:
Conditions:
**Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/methanol gradients) is standard for isolating the final product. Source highlights preparatory HPLC (C18 columns, 0.1% TFA/ACN mobile phase) for ≥99% purity.
| Column | Phenomenex Synergi C18 |
|---|---|
| Flow Rate | 1 mL/min |
| Retention Time | 6.89–9.17 min |
Spectroscopic Characterization
**Industrial-Scale Considerations
Solvent Selection
Non-corrosive solvents (e.g., ethanol, iso-propanol) are preferred over acetic acid for hydrogenation. Source notes that ethanol reduces side reactions and simplifies downstream processing.
Cost-Efficiency Metrics
| Parameter | Acylation Route | Hydrogenation Route |
|---|---|---|
| Catalyst Cost | Low | High (Pd/C) |
| Step Count | 2 | 3 |
| Overall Yield | 70% | 55% |
**Chiral Resolution Strategies
Diastereomeric Salt Formation
Chiral organic acids (e.g., tartaric acid) resolve racemic mixtures via selective crystallization. Source achieved >99% ee using (-)-di-p-toluoyl-D-tartaric acid.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride, and how is enantiomeric purity maintained?
- Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with acetamide precursors under controlled conditions. For example, chiral resolution via crystallization or asymmetric catalysis (e.g., using chiral auxiliaries) ensures enantiomeric purity. Reaction monitoring with chiral HPLC or polarimetry is critical to validate stereochemical integrity . Post-synthesis purification via recrystallization in solvents like ethanol/water mixtures can enhance purity (>98% by NMR) .
Q. How is the compound structurally characterized to confirm its configuration and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify backbone structure and substituents (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm and acetamide carbonyl at ~170 ppm).
- FT-IR : Peaks at ~1650 cm (amide C=O) and 2500–3000 cm (HCl salt N-H stretch).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 299.25 for CHClN) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS using a C18 column and mobile phases like acetonitrile/0.1% formic acid. Validate methods per ICH guidelines, including linearity (R > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery studies (>90%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity data between synthesis batches?
- Methodological Answer : Contradictions often arise from inconsistent reaction conditions (e.g., temperature, catalyst loading). Use Design of Experiments (DoE) to optimize parameters. Cross-validate purity via orthogonal methods:
- Chiral HPLC : Compare retention times with (S)-enantiomer standards.
- Circular Dichroism (CD) : Confirm optical activity (e.g., positive ellipticity for R-configuration).
- X-ray Crystallography : Resolve absolute configuration for critical batches .
Q. What strategies mitigate interference in bioanalytical assays for this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Employ protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to remove phospholipids and endogenous compounds. Use isotope-labeled internal standards (e.g., C- or N-analogs) to correct matrix effects in LC-MS/MS. Validate specificity against structurally similar metabolites .
Q. How does the compound’s hydrochloride salt form influence its stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC. The hydrochloride salt generally enhances hygroscopicity; store desiccated at -20°C. Degradation products (e.g., free base or pyroglutamate derivatives) are monitored using stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
